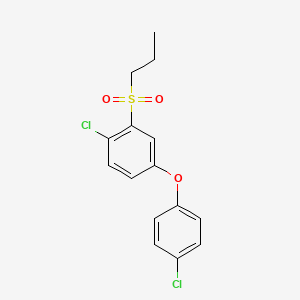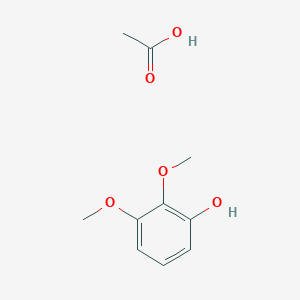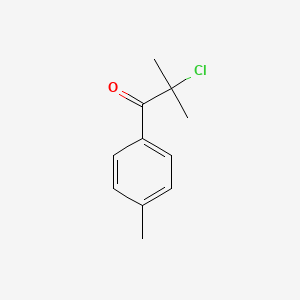
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of chlorinated aromatic compounds. These compounds are often used in various industrial applications due to their unique chemical properties, including stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene typically involves the chlorination of a suitable aromatic precursor followed by sulfonylation. The reaction conditions may include:
Chlorination: Using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst.
Sulfonylation: Introducing the sulfonyl group using reagents like sulfonyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The process might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(4-chlorophenoxy)-2-(propane-1-sulfonyl)benzene exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-(4-chlorophenoxy)benzene: Lacks the sulfonyl group, leading to different reactivity and applications.
4-Chloro-2-(propane-1-sulfonyl)benzene: Lacks the phenoxy group, affecting its chemical properties.
Propriétés
Numéro CAS |
61166-89-0 |
|---|---|
Formule moléculaire |
C15H14Cl2O3S |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
1-chloro-4-(4-chlorophenoxy)-2-propylsulfonylbenzene |
InChI |
InChI=1S/C15H14Cl2O3S/c1-2-9-21(18,19)15-10-13(7-8-14(15)17)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
Clé InChI |
SVDKGMRPDRVCPG-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)


![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)





![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)


